The Versatile Synthon: An In-depth Technical Guide to 2-Bromo-5-isopropylphenol (CAS 16606-28-3)
The Versatile Synthon: An In-depth Technical Guide to 2-Bromo-5-isopropylphenol (CAS 16606-28-3)
Introduction: Unveiling a Key Building Block in Modern Synthesis
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the pursuit of novel therapeutics and advanced materials. Among the vast arsenal of chemical intermediates, halogenated phenols represent a class of compounds prized for their versatility and tunable reactivity. 2-Bromo-5-isopropylphenol, with its unique substitution pattern, has emerged as a significant and highly valuable building block. The presence of a bromine atom ortho to the hydroxyl group, combined with an isopropyl moiety at the meta position, creates a molecule with a distinct electronic and steric profile, offering a gateway to a multitude of chemical transformations.
This technical guide provides an in-depth exploration of 2-Bromo-5-isopropylphenol, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and, most critically, illuminate its practical applications as a precursor to biologically active molecules. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices, empowering the reader to effectively integrate this versatile synthon into their research and development workflows.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. These parameters dictate reaction conditions, purification strategies, and safety protocols. The key physicochemical data for 2-Bromo-5-isopropylphenol are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 16606-28-3 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Boiling Point | 89 °C (at 4 Torr) | [2] |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.49 ± 0.10 (Predicted) | [2] |
| LogP | 3.27810 (Predicted) | [2] |
The moderate boiling point allows for purification by distillation under reduced pressure, while the predicted pKa suggests that the phenolic proton is weakly acidic, a crucial consideration for reactions involving the hydroxyl group. The predicted LogP indicates a significant lipophilic character, which influences its solubility in various organic solvents and its potential pharmacokinetic properties in drug discovery contexts.
Synthesis and Purification: A Validated Experimental Protocol
The most common and efficient synthesis of 2-Bromo-5-isopropylphenol is achieved through the electrophilic bromination of 3-isopropylphenol.[3] The isopropyl group, being an ortho-, para-director, and the hydroxyl group, a strong activating ortho-, para-director, work in concert to direct the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the isopropyl group is sterically hindered, favoring bromination at the other ortho position.
Experimental Protocol: Synthesis of 2-Bromo-5-isopropylphenol
This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.
Materials:
-
3-Isopropylphenol (1.0 eq)
-
Bromine (1.0 eq)
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Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-isopropylphenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. The use of a non-polar aprotic solvent like dichloromethane prevents the formation of polybrominated byproducts that can occur in more polar solvents.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of 3-isopropylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition and low temperature are critical for controlling the exothermic reaction and maximizing the yield of the desired monobrominated product.
-
Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5][6][7][8] Alternatively, for larger scales, recrystallization from a suitable solvent system such as hexane can be employed to yield pure 2-Bromo-5-isopropylphenol as a crystalline solid.
Caption: Workflow for the synthesis and purification of 2-Bromo-5-isopropylphenol.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of 2-Bromo-5-isopropylphenol lies in its dual functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the phenolic hydroxyl group can be derivatized or utilized for its directing effects.
Gateway to Bioactive Thymol and Carvacrol Derivatives
A compelling application of 2-Bromo-5-isopropylphenol is its role as a precursor in the synthesis of derivatives of thymol and carvacrol, naturally occurring monoterpenoids known for their broad-spectrum biological activities, including antibacterial, antifungal, and insecticidal properties.[9] By leveraging the reactivity of the bromine atom, a diverse range of substituents can be introduced onto the phenolic scaffold, allowing for the systematic exploration of structure-activity relationships (SAR).
For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This enables the synthesis of novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
Caption: Synthetic pathways from 2-Bromo-5-isopropylphenol to bioactive derivatives.
Potential Role in Cannabinoid Synthesis
While direct synthesis from 2-Bromo-5-isopropylphenol is not explicitly documented, its structural similarity to key intermediates used in the synthesis of cannabinoid analogues suggests its potential in this area of research.[10] The core phenolic structure with an alkyl substituent is a common motif in cannabinoids, and the bromo-functionality provides a strategic point for elaboration and the construction of the complex polycyclic systems characteristic of these molecules. This presents an exciting avenue for future research and development in the field of medicinal chemistry.
Conclusion: A Synthon of Strategic Importance
2-Bromo-5-isopropylphenol is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable building block for the construction of complex and biologically active molecules. From the development of new antibacterial agents based on natural product scaffolds to its potential in the synthesis of novel cannabinoid analogues, the applications of 2-Bromo-5-isopropylphenol are both current and forward-looking. This guide has provided the foundational knowledge and practical protocols to empower researchers to fully harness the potential of this remarkable synthon in their quest for scientific discovery and therapeutic innovation.
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Structure-Activity Studies on Therapeutic Potential of Thymoquinone Analogs in Pancreatic Cancer. National Institutes of Health. [Link]
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